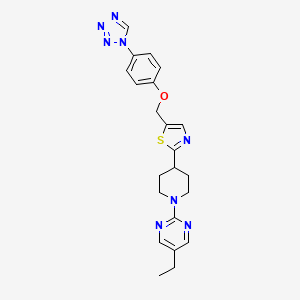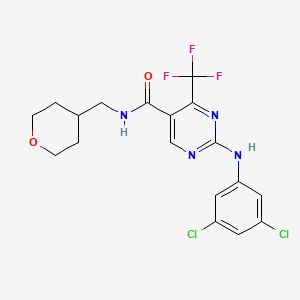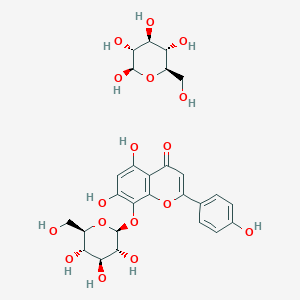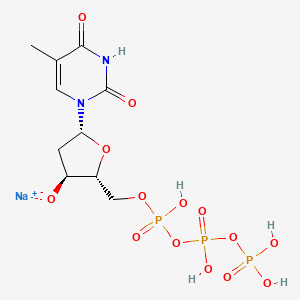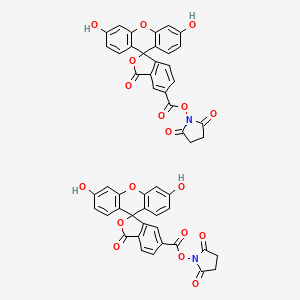
5(6)-Carboxyfluorescein N-succinimidyl ester
Overview
Description
5(6)-Carboxyfluorescein N-succinimidyl ester is a fluorescent dye widely used in biochemical and medical research. This compound is particularly valued for its ability to covalently label proteins, peptides, and other biomolecules, facilitating various analytical and diagnostic applications. Its fluorescence properties make it an essential tool in fluorescence microscopy, flow cytometry, and other fluorescence-based techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5(6)-Carboxyfluorescein N-succinimidyl ester typically involves the reaction of 5(6)-carboxyfluorescein with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds as follows:
Dissolution: 5(6)-Carboxyfluorescein is dissolved in an organic solvent like dimethylformamide (DMF).
Activation: NHS and DCC are added to the solution, activating the carboxyl group of the fluorescein.
Reaction: The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the N-succinimidyl ester.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure consistent reaction conditions.
Automated purification systems: to handle large volumes and ensure high purity.
Quality control measures: to verify the chemical composition and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5(6)-Carboxyfluorescein N-succinimidyl ester primarily undergoes nucleophilic substitution reactions. The succinimidyl ester group is highly reactive towards nucleophiles, such as amines, which are commonly found in proteins and peptides.
Common Reagents and Conditions:
Nucleophiles: Amines (e.g., lysine residues in proteins).
Solvents: Organic solvents like DMF or aqueous buffers.
Conditions: Mild conditions, typically at room temperature or slightly elevated temperatures.
Major Products: The primary product of these reactions is the covalently labeled biomolecule, where the fluorescein moiety is attached to the target molecule via an amide bond.
Chemistry:
Fluorescent labeling: Used to label small molecules and polymers for tracking and analysis.
Biology:
Cellular imaging: Facilitates the visualization of cellular structures and processes using fluorescence microscopy.
Flow cytometry: Enables the analysis of cell populations based on fluorescence intensity.
Medicine:
Diagnostic assays: Used in immunoassays and other diagnostic tests to detect specific biomolecules.
Drug delivery studies: Helps in tracking the distribution and localization of drug carriers in biological systems.
Industry:
Quality control: Employed in the quality control of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism by which 5(6)-Carboxyfluorescein N-succinimidyl ester exerts its effects involves the formation of a stable amide bond between the ester and a nucleophilic amine group on the target molecule. This covalent attachment ensures that the fluorescent label remains bound to the target, allowing for accurate tracking and analysis. The fluorescence properties of the compound are due to the fluorescein moiety, which absorbs light at a specific wavelength and emits light at a longer wavelength, providing a detectable signal.
Comparison with Similar Compounds
- 5(6)-Carboxy-X-rhodamine N-succinimidyl ester
- 5(6)-Carboxy-2’,7’-dichlorofluorescein diacetate N-succinimidyl ester
- 5-Carboxyfluorescein diacetate N-succinimidyl ester
Uniqueness: 5(6)-Carboxyfluorescein N-succinimidyl ester is unique due to its specific fluorescence properties, which include high quantum yield and photostability. These characteristics make it particularly suitable for long-term imaging and quantitative analysis. Compared to other similar compounds, it offers a balance of reactivity and stability, making it versatile for various applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate;(2,5-dioxopyrrolidin-1-yl) 3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C25H15NO9/c27-13-2-5-17-19(10-13)33-20-11-14(28)3-6-18(20)25(17)16-4-1-12(9-15(16)24(32)34-25)23(31)35-26-21(29)7-8-22(26)30;27-13-2-5-16-19(10-13)33-20-11-14(28)3-6-17(20)25(16)18-9-12(1-4-15(18)24(32)34-25)23(31)35-26-21(29)7-8-22(26)30/h2*1-6,9-11,27-28H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYHWDGPFXALHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O.C1CC(=O)N(C1=O)OC(=O)C2=CC3=C(C=C2)C(=O)OC34C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H30N2O18 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
946.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


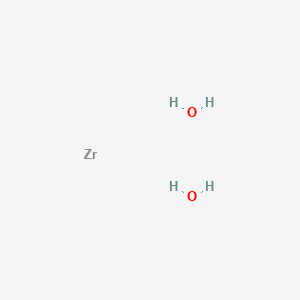
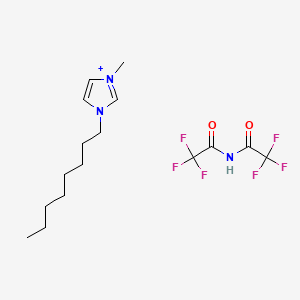

![but-2-enedioic acid;2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine](/img/structure/B8071568.png)
![sodium;oxido-oxo-[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane](/img/structure/B8071577.png)
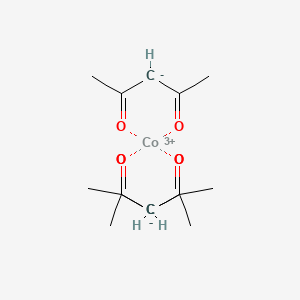
![(1R,3S,5R,7R,8Z,12R,14Z,16Z,18Z,20Z,22R,24S,25R,26S)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid](/img/structure/B8071590.png)
![(3R,4R,6R)-2-(hydroxymethyl)-6-[(3S,4S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B8071608.png)
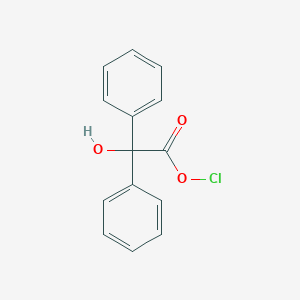
![(2Z,4S,4aR,5S,5aR,12aS)-2-[amino(hydroxy)methylidene]-4-(dimethylamino)-5,10,11,12a-tetrahydroxy-6-methylidene-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione;hydrochloride](/img/structure/B8071626.png)
